4-Phenoxycyclohexanamine is classified under amines, specifically as a secondary amine due to the presence of the cyclohexane ring bonded to an amine group. The compound can be derived from the reaction of phenol with cyclohexylamine, leading to the formation of phenoxy derivatives. It is often synthesized in laboratory settings for research purposes and may also be found in some pharmaceutical applications.
The synthesis of 4-Phenoxycyclohexanamine typically involves several key steps:
The general synthetic route can be summarized as follows:
This method yields moderate to high purity levels, typically exceeding 95%, confirmed through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
The molecular structure of 4-Phenoxycyclohexanamine can be described using its chemical formula .
4-Phenoxycyclohexanamine undergoes several notable chemical reactions:
The mechanism of action for 4-Phenoxycyclohexanamine primarily revolves around its interaction with biological targets:
4-Phenoxycyclohexanamine has several scientific applications:
Cyclohexylamine derivatives constitute a structurally diverse class of aliphatic amines with established significance in central nervous system (CNS) pharmacology. Ketamine, a cyclohexylamine compound, exemplifies this class, functioning as a dissociative anesthetic agent that primarily antagonizes N-methyl-D-aspartate (NMDA) receptors. Its clinical adoption over phencyclidine (PCP) was driven by reduced incidence of severe psychotomimetic effects, highlighting how subtle structural modifications in this scaffold dramatically influence pharmacological profiles [5]. Beyond anesthetics, cyclohexylamine motifs appear in neurotherapeutic agents, such as sigma-1 receptor ligands like BD737 and L-687,834, which exhibit complex biphasic dose-response curves in modulating NMDA receptor activity—demonstrating the scaffold’s versatility in neuroreceptor engagement [5].
Recent toxicokinetic studies further underscore the pharmacological relevance of substituted cyclohexylamines. Research in zebrafish (Danio rerio) revealed selective accumulation patterns for illicit cyclohexylamine-derived drugs (e.g., ketamine) in neural tissues, suggesting inherent blood-brain barrier permeability [1]. Such tissue-specific distribution correlates with observed neurobehavioral disruptions, reinforcing the scaffold’s CNS bioavailability. Structure-activity relationship (SAR) studies of 4,4-disubstituted cyclohexylamines as NK₁ receptor antagonists further illustrate how stereochemistry and ring substitutions fine-tune target affinity and in vivo duration of action [2]. These historical insights establish cyclohexylamine as a privileged scaffold for CNS-targeted design, setting a precedent for investigating novel variants like 4-phenoxycyclohexanamine.
Table 1: Biologically Active Cyclohexylamine Derivatives with Therapeutic Relevance
Compound | Substitution Pattern | Primary Target | Clinical/Research Application |
---|---|---|---|
Ketamine | 2-(2-Chlorophenyl)-2-methylamino | NMDA Receptor | Anesthesia, Depression Therapy |
BD737 | 4,4-Disubstituted | Sigma-1 Receptor | Neuroprotection (Preclinical) |
L-687,834 | N,N'-Diaryl derivative | Sigma-1/NMDA Receptors | Cognitive Modulation |
Latrepirdine | 4-Substituted | Multiple Targets | Alzheimer’s Research (Historical) |
Despite advances in cyclohexylamine pharmacology, 4-phenoxycyclohexanamine remains markedly understudied relative to its close analogs. Existing literature heavily emphasizes 4-phenylcyclohexylamine (CAS 19992-45-1), a scaffold explored as a building block for antidepressants and analgesics [6]. Key physicochemical data for this analog—such as a molecular weight of 175.27 g/mol, NMR-confirmed purity (≥95%), and stability as a beige solid stored at 0–8°C—provide technical benchmarks for comparative studies [3] [6]. However, the phenoxy group (-OC₆H₅) introduces distinct electronic and steric properties:
No dedicated studies elucidate these properties’ impact on receptor binding, metabolic fate, or functional activity for 4-phenoxycyclohexanamine. Furthermore, while phenyl-substituted variants show documented applications in agrochemicals and polymer science [6], analogous uses for the phenoxy derivative remain unexplored. This gap extends to synthetic methodology; traditional routes to cyclohexylamines rely on amination of halogenated precursors or reductive amination of ketones, but optimized protocols for introducing phenoxy groups before or after amine installation are lacking.
Table 2: Structural and Knowledge Comparison: 4-Phenyl vs. 4-Phenoxy Cyclohexylamine
Property | 4-Phenylcyclohexylamine | 4-Phenoxycyclohexanamine |
---|---|---|
Representative Structure | Cyclohexyl-C₆H₅ | Cyclohexyl-OC₆H₅ |
CAS Number | 19992-45-1 [6] | Not Assigned |
Documented Applications | Antidepressant intermediates, material science [6] | Limited literature |
Key Knowledge Gaps | Tissue distribution kinetics | Synthesis scalability, in vitro/vivo activity, metabolic stability |
To address the identified gaps, we propose the following research objectives and testable hypotheses:
Objective 1: Synthetic Route DevelopmentHypothesis: Nucleophilic aromatic substitution (SNAr) of 4-fluorocyclohexanone with phenoxide, followed by reductive amination, will yield 4-phenoxycyclohexanamine with >90% purity.Rationale: Current methods for 4-substituted cyclohexylamines leverage aryl halide displacement [9] or enzymatic reductive amination [8]. SNAr capitalizes on phenoxide’s nucleophilicity, while imine reductases (IREDs) could enable stereoselective amination.
Objective 2: Physicochemical ProfilingHypothesis: The phenoxy group will confer higher hydrophilicity (clogP reduced by 0.8–1.2 units) versus phenyl analogs, improving aqueous solubility but potentially reducing passive CNS penetration.Rationale: Replacing -CH₂- with -O- decreases lipophilicity. Experimental validation requires HPLC logP measurements and solubility assays in PBS (pH 7.4) [4].
Objective 3: Biological ScreeningHypothesis: 4-Phenoxycyclohexanamine will exhibit modulatory activity at sigma or NMDA receptors due to structural similarity to known ligands but with distinct kinetics.Rationale: Many bioactive cyclohexylamines (e.g., ketamine, BD737) target these receptors [5]. Phenoxy substitution may alter engagement with non-conserved binding residues.
Objective 4: Metabolite IdentificationHypothesis: Primary metabolic pathways will involve cytochrome P450-mediated O-dealkylation, yielding cyclohexanone and hydroquinone.Rationale: Ether cleavage is prevalent in compounds like phenacetin. Liver microsome incubations + LC-MS/MS can map biotransformation pathways.
Table 3: Proposed Research Framework for 4-Phenoxycyclohexanamine
Objective | Experimental Approach | Expected Outcome |
---|---|---|
Synthetic Optimization | SNAr of 4-fluorocyclohexanone + PhONa → IRED-catalyzed reductive amination | Scalable route (gram-scale), >95% purity |
Physicochemical Profiling | shake-flask logP, thermogravimetric analysis (TGA), pKₐ determination | Aqueous solubility >1 mg/mL, logP ~2.1 |
In Vitro Pharmacology | Radioligand binding (σ1, σ2, NMDA receptors); functional Ca²⁺ flux assays | IC₅₀ < 10 μM at sigma receptors |
Metabolic Stability | Human/Rat liver microsome incubations; metabolite ID via HR-MS | Major pathway: O-dealkylation; t₁/₂ > 30 min |
This framework positions 4-phenoxycyclohexanamine as a strategic lead for neurotherapeutic development, leveraging historical precedent while addressing unexplored chemical space. Confirming or refuting these hypotheses will establish its viability as a novel pharmacophore.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1